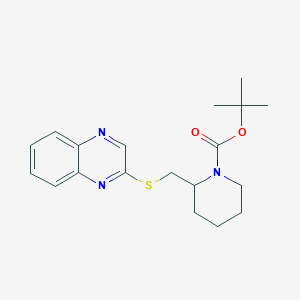
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline is then functionalized with a sulfanylmethyl group and subsequently reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as green chemistry approaches and cost-effective methods have been developed to synthesize quinoxaline derivatives . These methods often involve the use of environmentally friendly solvents and catalysts to reduce waste and energy consumption.
化学反应分析
Types of Reactions
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives .
科学研究应用
2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial and fungal infections, cancer, and neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells . The sulfanylmethyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
What sets 2-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester apart from other quinoxaline derivatives is its unique combination of the quinoxaline core with a sulfanylmethyl group and a piperidine-1-carboxylic acid tert-butyl ester moiety. This unique structure may confer enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for further research and development .
属性
分子式 |
C19H25N3O2S |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
tert-butyl 2-(quinoxalin-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)24-18(23)22-11-7-6-8-14(22)13-25-17-12-20-15-9-4-5-10-16(15)21-17/h4-5,9-10,12,14H,6-8,11,13H2,1-3H3 |
InChI 键 |
XKCNJCWKVFIFJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


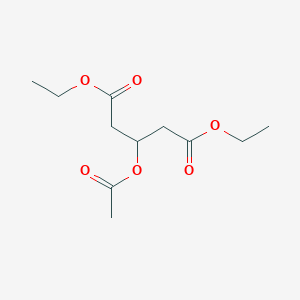
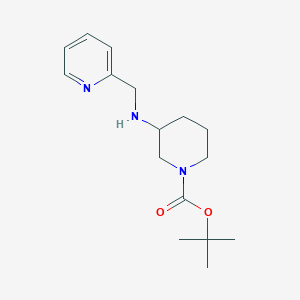
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
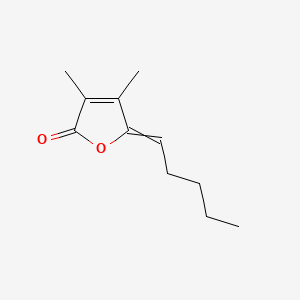
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)


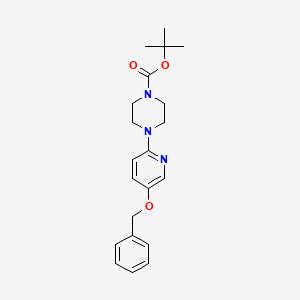
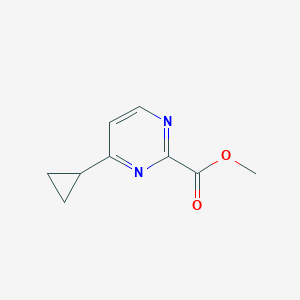
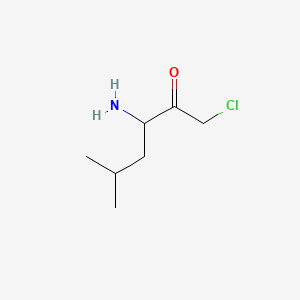
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

